2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl-[[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FNO4/c31-27-8-4-7-26(17-27)19-32(20-30(33)34)18-23-9-13-28(14-10-23)36-22-25-11-15-29(16-12-25)35-21-24-5-2-1-3-6-24/h1-17H,18-22H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJADKYLCCCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=C(C=C3)CN(CC4=CC(=CC=C4)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of benzyloxy and methoxy-substituted phenyl derivatives, followed by their coupling with fluorophenyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Substituent Effects on Physicochemical Properties
- Fluorine Position : The target compound’s meta-fluorine (3-fluorophenyl) may induce steric or electronic effects distinct from para-fluorine analogs (e.g., ). Meta-substitution often reduces symmetry and can alter binding affinity in biological targets .
- Amino Linker: The central tertiary amino group enables conformational flexibility, unlike rigid analogs lacking this feature (e.g., ). This flexibility may enhance interactions with dynamic binding pockets .
Biological Activity
The compound 2-{[(4-{[4-(benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C23H26FNO3
- Molecular Weight : 393.46 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific biological activities of 2-{[(4-{[4-(benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid are still under investigation.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar phenolic and amine functional groups possess significant antimicrobial properties. For instance, derivatives of benzyl and phenyl guanidine have shown promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A91 | 0.12 | S. aureus |
| 4b | 0.25 | S. epidermidis |
| 9m | 0.5 | E. coli |
The proposed mechanism of action for compounds similar to 2-{[(4-{[4-(benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid involves the modulation of protein targets associated with bacterial cell wall synthesis and inflammatory pathways. Research indicates that such compounds may inhibit the assembly of FtsZ, a protein critical for bacterial cell division.
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo efficacy of a related compound in a murine model of septicemia caused by S. aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls, suggesting potential therapeutic applications in treating bacterial infections.
- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their ability to downregulate pro-inflammatory cytokines in vitro, which could be beneficial in conditions such as asthma or chronic obstructive pulmonary disease (COPD).
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step alkylation and protection-deprotection strategies. For example, analogous compounds (e.g., triazine derivatives) are synthesized via nucleophilic substitution reactions under controlled temperatures (45–80°C) using reagents like sodium bicarbonate or propargyl bromide . Key steps include:
- Step 1 : Formation of the benzyl-protected intermediate via alkylation of a phenolic hydroxyl group (e.g., using chloroacetic acid in ethanol with sodium as a base) .
- Step 2 : Introduction of the fluorophenylmethylamine moiety via Mannich-like reactions, requiring reflux conditions in ethanol with paraformaldehyde .
- Critical Conditions : Strict temperature control (45–80°C), anhydrous solvents, and stoichiometric equivalence of reagents to minimize side products .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR (200–400 MHz) to confirm substituent positions. For example, methoxy groups resonate at δ 3.76–3.86 ppm, while aromatic protons appear as multiplet signals between δ 6.96–7.29 ppm .
- Infrared Spectroscopy (IR) : Key functional groups include ester C=O (1723–1761 cm), aliphatic C-O-C (1238 cm), and aldehyde C=O (1675–1677 cm) .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reversed-phase C18 columns with ≥98% purity thresholds, as demonstrated for structurally related benzoic acid derivatives .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing this compound, and how do they interface with experimental validation?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines quantum chemical reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent systems) to predict optimal reagent ratios. For instance, datasets from triazine synthesis (e.g., 70–80% yields under specific conditions) can inform predictive algorithms .
- Validation : Cross-reference computational predictions with experimental NMR and IR data to validate proposed intermediates .
Q. How should researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns or missing signals?
- Methodological Answer :
- Signal Overlap Analysis : In cases of missing NMR signals (e.g., δ 192.6 ppm for aldehyde protons in triazine derivatives), use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks .
- Isotopic Labeling : Introduce -labeled precursors to trace specific carbons in complex splitting patterns .
- Alternative Techniques : X-ray crystallography can resolve ambiguities, as demonstrated for structurally similar azetidinone derivatives .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Methodological Answer :
- Chromatographic Separation : Use flash chromatography (hexane/EtOH, 1:1) for polar intermediates, achieving R values of 0.59–0.62 .
- Recrystallization : Optimize solvent systems (e.g., ethanol or petroleum ether) based on solubility profiles. For example, propargyl esters recrystallize in benzene with 66% recovery .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) at each step to track reaction progress and minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
